N-ethyl-N-methylformamide
Overview
Description
N-ethyl-N-methylformamide is an organic compound with the molecular formula C4H9NO . It is a derivative of formamide and is widely employed as an organic solvent . The molecule contains C=O and N-H groups, so it can act as a proton donor and acceptor .
Synthesis Analysis
This compound can be synthesized by the carbonylation reaction of methylamine . More details about its synthesis can be found in various technical documents and peer-reviewed papers .Molecular Structure Analysis
The molecular structure of this compound consists of carbon ©, hydrogen (H), nitrogen (N), and oxygen (O) atoms. The average mass of the molecule is 87.120 Da . More details about its molecular structure can be found in the ChemSpider database .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 87.12 . More details about its physical and chemical properties can be found in the Sigma-Aldrich catalog .Scientific Research Applications
Antitumor Activity and Metabolism
- N-ethyl-N-methylformamide (NEMF) has been studied in the context of its antitumor activities. While N-methylformamide exhibits significant activity against various murine tumors, N-ethylformamide (a closely related compound to NEMF) shows no significant activity in vivo or in vitro against certain tumors. This indicates a specificity in the antitumor properties of these formamides (Gescher et al., 1982).
Mechanism of Hepatotoxicity
- Research on N-methylformamide, closely related to NEMF, reveals its hepatotoxic properties. The study examines its effects on calcium sequestration in hepatic microsomes and mitochondria. This type of research helps in understanding the toxicological aspects of related compounds like NEMF (Whitby et al., 1984).
Metabolic Studies
- The metabolism of N-methylformamide in various species, including humans, provides insights into the metabolic pathways and potential toxicities of related compounds like NEMF. This understanding is crucial for assessing the safety profile of NEMF in various applications (Kestell et al., 1986).
Conformational Studies
- Conformational studies of N-ethyl,N-methylformamide and N-ethyl,N-methylacetamide have been conducted to understand their structural properties. These studies are important for elucidating how the structure of these compounds affects their biological activity and interactions (Silva & Srivastava, 2004).
Therapeutic Monitoring Assays
- For compounds like NEMF, therapeutic monitoring assays are crucial. Studies on N-methylformamide, which shares structural similarities with NEMF, have developed methods for monitoring its levels in biological fluids. This is vital for ensuring safety and efficacy in therapeutic applications (Griffiths et al., 1983).
Spectroscopic and Densitometric Investigations
- Spectroscopic and densitometric investigations of N-substituted amides, including N-methylformamide and N-ethylformamide, provide valuable data on their interactions with other chemicals. This information can be extrapolated to understand how NEMF might interact in various environments (Jovic et al., 2014).
Embryotoxicity Studies
- Embryotoxicity studies on amide-type solvents, including N-methylformamide, shed light on their potential developmental effects. Such research is crucial for evaluating the safety of NEMF in contexts where exposure during development might occur (Stula & Krauss, 1977).
Astronomical Research
- In a unique application, N-methylformamide has been examined in the context of interstellar chemistry. Understanding its formation and abundance in space provides insights into the chemical processes beyond Earth, which could be relevant for NEMF studies in astrobiology (Belloche et al., 2017).
Comparative Metabolism in Rodents and Humans
- Studies comparing the metabolism of DMF and its metabolites in humans and rodents provide insights into the metabolic fate of related compounds like NEMF. This information is key in assessing the potential risks and therapeutic benefits of NEMF in human applications (Mráz et al., 1989).
Phase I Clinical Trials
- Phase I clinical trials of N-methylformamide, related to NEMF, provide a basis for understanding its pharmacokinetics, toxicity profile, and potential therapeutic applications. These studies are critical for guiding the development of NEMF in clinical settings (Ettinger et al., 1985).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-ethyl-N-methylformamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO/c1-3-5(2)4-6/h4H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJLHLDBEZKTSOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90325638 | |
Record name | N-ethyl-N-methylformamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90325638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28860-25-5 | |
Record name | N-Ethyl-N-methylformamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28860-25-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Ethyl-N-methylformamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028860255 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 28860-25-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=514424 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-ethyl-N-methylformamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90325638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-ethyl-N-methylformamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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